5-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a dimethylcarbamoyl group and a carboxylic acid group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group can be introduced by reacting the pyrazole derivative with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The compound can participate in substitution reactions, where the dimethylcarbamoyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for the development of enzyme inhibitors or activators.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It can be explored for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of 5-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate biochemical pathways and cellular processes, resulting in the compound’s observed effects.
Comparison with Similar Compounds
1-methyl-1H-pyrazole-4-carboxylic acid: Lacks the dimethylcarbamoyl group, making it less reactive in certain chemical reactions.
5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with an ethyl group instead of a dimethyl group, leading to different steric and electronic properties.
5-(dimethylcarbamoyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Contains a phenyl group, which can influence its binding affinity and reactivity.
Uniqueness: The presence of the dimethylcarbamoyl group in 5-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid imparts unique reactivity and binding properties. This group can enhance the compound’s ability to interact with biological targets and participate in diverse chemical reactions, making it a valuable compound in various research and industrial applications.
Biological Activity
5-(Dimethylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1006476-07-8) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its significance in research and application.
Chemical Structure and Properties
The molecular formula of this compound is C7H10N4O3 with a molecular weight of 198.19 g/mol. The structure features a pyrazole ring, which is known for conferring various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Methods often utilize dimethylcarbamoyl chloride and 1-methyl-1H-pyrazole-4-carboxylic acid as starting materials, followed by purification techniques such as recrystallization or chromatography to isolate the desired product.
Biological Activities
Research indicates that compounds in the pyrazole family, including this compound, exhibit a range of biological activities:
1. Antifungal Activity
A study focusing on similar pyrazole derivatives highlighted their efficacy against various phytopathogenic fungi. For instance, derivatives of 1-methyl-1H-pyrazole-4-carboxylic acid were tested for antifungal activity, showing moderate to excellent inhibition against several fungi strains . The structure-activity relationship (SAR) analysis indicated that modifications at the carboxylate position significantly influence antifungal potency.
2. Insecticidal Activity
Research into related pyrazole derivatives has demonstrated promising insecticidal properties. For example, a study reported that certain pyrazole derivatives exhibited up to 85.7% mortality against Aphis fabae, suggesting that modifications to the pyrazole ring can enhance bioactivity against agricultural pests .
3. Anti-inflammatory and Analgesic Effects
Some studies have also explored the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating potential therapeutic applications in inflammatory diseases .
Case Study 1: Antifungal Efficacy
In a comparative study of antifungal agents, a derivative of the compound was evaluated against seven phytopathogenic fungi using an in vitro mycelia growth inhibition assay. The results demonstrated that certain modifications led to enhanced antifungal activity compared to standard treatments like boscalid .
Case Study 2: Insecticidal Properties
Another investigation assessed the insecticidal effects of a series of synthesized pyrazole derivatives against common agricultural pests. The findings revealed that specific structural alterations contributed to significant mortality rates in target pest populations .
Properties
IUPAC Name |
5-(dimethylcarbamoyl)-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-10(2)7(12)6-5(8(13)14)4-9-11(6)3/h4H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOQCYMXCQLLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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